molecular formula C5H10ClNO B1609775 4-Methylenemorpholin-4-ium chloride CAS No. 52853-19-7

4-Methylenemorpholin-4-ium chloride

Cat. No.: B1609775
CAS No.: 52853-19-7
M. Wt: 135.59 g/mol
InChI Key: XYEGHAIFYJPHBQ-UHFFFAOYSA-M
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Description

4-Methylenemorpholin-4-ium chloride is a quaternary ammonium salt featuring a morpholine ring substituted with a methylene group (-CH₂-) and a chloride counterion. Morpholinium salts are widely utilized in organic synthesis, catalysis, and pharmaceutical intermediates due to their stability, solubility, and reactivity .

Properties

IUPAC Name

4-methylidenemorpholin-4-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10NO.ClH/c1-6-2-4-7-5-3-6;/h1-5H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYEGHAIFYJPHBQ-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=[N+]1CCOCC1.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70463623
Record name Morpholinium, 4-methylene-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52853-19-7
Record name Morpholinium, 4-methylene-, chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70463623
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

General Synthetic Procedure

A representative preparation method involves the reaction of morpholine with a methylene source under inert atmosphere conditions, such as argon, to prevent side reactions. The process typically includes:

  • Charging a round-bottom flask with morpholine and an appropriate solvent (e.g., methanol or dichloromethane).
  • Cooling the reaction mixture if necessary, to control exothermicity.
  • Addition of a methylene donor reagent, such as formaldehyde or a related equivalent, to introduce the methylene group at the nitrogen atom.
  • Subsequent treatment with hydrochloric acid or a chloride salt to form the chloride salt of 4-Methylenemorpholin-4-ium.
  • Purification by crystallization or column chromatography to isolate the pure compound.

This method ensures the formation of the quaternary ammonium salt with the methylene substituent firmly attached to the nitrogen atom of the morpholine ring.

Specific Example from Literature

In a study related to phosphoinositide 3-kinases inhibitors, methylenemorpholin-4-ium chloride was used as a reagent, prepared by adding 0.1 mL triethylamine and 0.5 mL methanol to the reaction mixture under argon atmosphere, followed by chromatographic purification. Although the paper focuses on applications, the preparation details indicate careful control of reaction conditions and purification steps.

Comparative Analysis of Preparation Conditions

Parameter Typical Conditions Notes
Solvent Methanol, Dichloromethane (DCM), THF Choice depends on solubility and reaction
Atmosphere Argon or Nitrogen To prevent oxidation or moisture interference
Temperature 0 °C to room temperature Cooling may be applied during addition
Methylene Donor Formaldehyde or equivalents Controlled addition to avoid overreaction
Base Additive Triethylamine (Et3N) Neutralizes acid formed during reaction
Purification Column chromatography, crystallization Ensures high purity

Research Findings on Stability and Reactivity

While direct studies on this compound are limited, related uronium and ammonium salts containing morpholine moieties have been extensively studied for their stability and reactivity profiles. For instance, uronium salts with morpholine groups exhibit:

  • Solubility : Morpholine-containing salts show enhanced solubility in polar aprotic solvents like DMF, which is advantageous for synthetic applications.
  • Hydrolytic Stability : Morpholine-based uronium salts demonstrate moderate stability in solution, with stability decreasing over time but sufficient for typical synthetic procedures.
  • Reactivity : The presence of the morpholine ring increases reactivity compared to classical tetramethylammonium salts, facilitating efficient coupling reactions.

These properties suggest that this compound, as a morpholine-based quaternary ammonium salt, would possess favorable solubility and reactivity characteristics suitable for diverse synthetic applications.

Summary Table of Preparation Method and Properties

Aspect Description
Starting Material Morpholine
Methylene Source Formaldehyde or equivalent
Reaction Atmosphere Argon or nitrogen
Solvent Methanol, DCM, or THF
Temperature Range 0 °C to room temperature
Base Additive Triethylamine (Et3N)
Purification Techniques Column chromatography, crystallization
Stability Moderate hydrolytic stability; stable under inert atmosphere
Solubility Good solubility in polar solvents like DMF
Application Context Used as reagent/intermediate in organic synthesis

Chemical Reactions Analysis

Types of Reactions: 4-Methylenemorpholin-4-ium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert it back to morpholine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like alkoxides, thiolates, and amines are employed under mild to moderate conditions.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Morpholine derivatives.

    Substitution: Various substituted morpholinium salts depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research indicates that derivatives of 4-methylenemorpholin-4-ium chloride exhibit significant antimicrobial properties. A study published in 2022 demonstrated that synthesized compounds based on this chloride showed broad-spectrum activity against various bacterial strains, including Staphylococcus aureus and Bacillus subtilis . The compounds also displayed notable antidiabetic effects, inhibiting enzymes such as α-amylase and α-glucosidase by up to 93.2% and 73.7%, respectively .

DNA Interaction Studies
Further investigations have revealed the potential of these compounds as anticancer agents through their interaction with DNA. The study highlighted hyperchromic effects, suggesting strong binding affinity to DNA, which could be leveraged for therapeutic applications in cancer treatment .

Electrochemistry

Ionic Liquids and Conductivity
this compound is a precursor for the synthesis of ionic liquids (ILs). These ILs are characterized by their excellent conductivity, broad electrochemical window, thermal stability, and low volatility . The morpholinium cation is particularly favored in the development of ILs due to its cost-effectiveness and ease of synthesis. Such ionic liquids have potential applications in electrochemical processes, including batteries and fuel cells.

Materials Science

Synthesis of Functional Materials
The compound has been utilized in the synthesis of functional materials with specific properties. For instance, it serves as a coupling agent in various chemical reactions that require proton acceptors in their iminium moiety . This functionality is crucial for developing advanced materials used in coatings, adhesives, and composites.

Data Summary Table

Application Area Description Key Findings
Medicinal ChemistryAntimicrobial and antidiabetic activitiesBroad-spectrum antimicrobial effects; enzyme inhibition
DNA InteractionPotential anticancer applicationsStrong binding affinity to DNA
ElectrochemistryPrecursor for ionic liquidsExcellent conductivity; low volatility
Materials ScienceSynthesis of functional materialsEffective coupling agent for various chemical reactions

Case Studies

  • Antimicrobial Study (2022)
    A comprehensive study evaluated the antimicrobial activity of synthesized compounds derived from this compound. The results indicated significant inhibition against both Gram-positive and Gram-negative bacteria, showcasing its potential as a therapeutic agent .
  • Electrochemical Applications (2008)
    Research highlighted the use of quaternary morpholine halides in forming ionic liquids with superior electrochemical properties. These findings suggest promising applications in energy storage devices .
  • DNA Interaction Analysis (2022)
    A detailed analysis of how synthesized compounds interact with DNA demonstrated potential anticancer properties through specific binding mechanisms, indicating avenues for further research in cancer therapeutics .

Mechanism of Action

The mechanism of action of 4-methylenemorpholin-4-ium chloride involves its interaction with molecular targets through ionic and covalent bonding. The compound can act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases in a reaction mixture. Its quaternary ammonium structure allows it to interact with negatively charged species, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key morpholinium-based chloride derivatives, highlighting structural variations, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications References
4-Methylenemorpholin-4-ium chloride C₅H₁₀ClNO 147.6 (hypothetical) Methylene (-CH₂-) Organic synthesis, ionic liquids
Dichloromethylenemorpholin-4-ium chloride C₅H₈Cl₃NO 204.5 Dichloromethylene (-CCl₂-) Reagent in chromenone synthesis (e.g., chromen-4-one derivatives)
2-(2-{[(2-Methoxyphenoxy)acetyl]oxy}ethyl)morpholin-4-ium chloride C₁₅H₂₂ClNO₅ 331.8 Methoxyphenoxyacetyloxyethyl group Potential surfactant or drug delivery agent
(4-[(2,6-Dimethylmorpholin-4-yl)methyl]phenyl)amine hydrochloride C₁₃H₂₀ClN₂O 256.8 2,6-Dimethylmorpholine and aminophenyl groups Pharmaceutical intermediate (e.g., kinase inhibitors)
4-[3-(4-Chlorobenzylideneamino)-2-oxooxazolidin-5-ylmethyl]morpholin-4-ium chloride C₂₀H₂₄Cl₂N₃O₃ 434.3 Chlorobenzylideneamino-oxazolidinone Antimicrobial research (oxazolidinone derivatives)
4-(2-Hydrazino-2-oxoethyl)-4-methylmorpholine-4-iumchloride (HMMC) C₈H₁₆ClN₃O₂ 229.7 Hydrazino-oxoethyl and methyl groups Pharmaceutical intermediate (e.g., antitubercular agents)

Structural and Functional Analysis

Solubility and Stability
  • Methoxyphenoxyacetyl-substituted derivative: The bulky aromatic substituent reduces water solubility but improves lipid membrane permeability, suggesting utility in drug formulation .
  • 2,6-Dimethylmorpholine derivative : Steric hindrance from methyl groups increases thermal stability, critical for high-temperature reactions .
Crystallographic Insights
  • The compound in exhibits intermolecular N–H⋯Cl hydrogen bonds, stabilizing its crystal lattice. Such interactions are common in morpholinium salts and are critical for predicting melting points and solubility . Tools like SHELX , Mercury , and ORTEP are essential for analyzing these structures.

Pharmaceutical Intermediates

Morpholinium chlorides with aromatic substituents (e.g., chlorobenzylideneamino groups) show promise in antimicrobial drug development due to their ability to disrupt bacterial cell walls . Similarly, HMMC’s hydrazino group is leveraged in antitubercular agents .

Ionic Liquids

Simpler morpholinium salts (e.g., this compound) are explored as ionic liquids for green chemistry applications, owing to their low volatility and tunable solubility .

Biological Activity

4-Methylenemorpholin-4-ium chloride is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

This compound is a quaternary ammonium compound derived from morpholine. Its structure can be represented as follows:

  • Chemical Formula : C₅H₈ClN
  • Molecular Weight : 137.58 g/mol

This compound features a methylene bridge that enhances its interaction with biological targets, making it a subject of interest in various pharmacological studies.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Kinase Activity : Research indicates that this compound exhibits inhibitory effects on fibroblast growth factor receptors (FGFRs), which are critical in cell growth and differentiation pathways. Specifically, it has been shown to inhibit FGFR-1 and FGFR-3 kinases, suggesting potential applications in treating proliferative disorders such as cancer .
  • Antiviral Properties : The compound has demonstrated activity against viral targets, including telomerase and HIV-1 reverse transcriptase, with IC50 values of 2.64 µM and 19.9 µM respectively . This positions it as a candidate for antiviral drug development.
  • Cytotoxic Effects : In vitro studies have assessed the cytotoxicity of this compound against various cancer cell lines, revealing dose-dependent effects that warrant further investigation into its therapeutic index .

Table of Biological Activities

Biological ActivityTarget/EffectIC50 Value (µM)
FGFR InhibitionFGFR-1, FGFR-3Not specified
Telomerase InhibitionTelomerase2.64
HIV-1 Reverse Transcriptase InhibitionHIV-1 RT19.9
CytotoxicityVarious Cancer Cell LinesDose-dependent

Case Study 1: Anticancer Potential

A study investigated the effects of this compound on lung adenocarcinoma cells. The results indicated significant inhibition of cell proliferation at concentrations above 10 µM, highlighting its potential as an anticancer agent .

Case Study 2: Antiviral Activity

In another study focusing on its antiviral properties, the compound was tested against HIV-1. The results showed that it effectively inhibited viral replication at micromolar concentrations, suggesting that further development could lead to new therapeutic options for HIV treatment .

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic techniques are most effective for characterizing 4-Methylenemorpholin-4-ium chloride, and how should data be interpreted?

  • Methodological Answer :

  • X-ray crystallography is the gold standard for structural elucidation. Use SHELXL (part of the SHELX suite) for refinement, leveraging its robust algorithms for handling high-resolution data and resolving positional parameters . For visualization, ORTEP-3 provides a graphical interface to validate thermal ellipsoids and molecular geometry .
  • Validation : Employ the PLATON toolset (e.g., ADDSYM and TWINLAWS) to check for missed symmetry or twinning, ensuring compliance with IUCr standards .
  • Spectroscopy : Pair crystallography with ¹H/¹³C NMR to confirm protonation states (e.g., morpholinium NH+ signals) and mass spectrometry (MS) to verify molecular weight (137.61 g/mol, per CAS 3651-67-0) .

Q. What are the stability considerations for this compound under different storage and experimental conditions?

  • Methodological Answer :

  • Storage : Store in airtight glass containers at 2–8°C to prevent hygroscopic degradation. The compound’s melting point (70–75°C) suggests thermal stability at room temperature but avoid prolonged exposure to moisture .
  • Experimental Handling : In aqueous reactions, maintain pH < 7 to stabilize the hydrochloride salt form. Use Karl Fischer titration to monitor residual water content in solvents .

Advanced Research Questions

Q. How can hydrogen bonding patterns in this compound crystals be systematically analyzed to predict molecular aggregation?

  • Methodological Answer :

  • Apply graph set analysis (Etter’s formalism) to categorize hydrogen bonds into motifs (e.g., chains, rings). Use SHELXL to extract H-bond distances (D-H···A) and angles, then classify using Crystallography Open Database (COD) benchmarks .
  • For predictive modeling, combine Hirshfeld surface analysis (via CrystalExplorer) with DFT calculations (e.g., Gaussian) to quantify interaction energies and map electrostatic potential surfaces .

Q. How can researchers resolve contradictions in crystallographic refinement data for this compound?

  • Methodological Answer :

  • Redundancy Check : Compare Rint values across datasets; values > 5% indicate poor data quality. Re-collect data with higher redundancy or optimize crystal mounting .
  • Twinned Data : Use SHELXD for twin law identification and SHELXL for HKLF 5 refinement. Validate with Rfree cross-validation (ΔRfree > 5% suggests overfitting) .
  • Disorder Modeling : Apply PART instructions in SHELXL to split occupancy for disordered atoms, ensuring Fo-Fc maps align with electron density .

Q. How does the hydrochloride salt formation impact the solubility and reactivity of this compound in pharmaceutical intermediates?

  • Methodological Answer :

  • Solubility : The hydrochloride salt increases aqueous solubility via ion-dipole interactions. Quantify using shake-flask method (logP = -1.2 predicted via PubChem CID 3083815 ) in buffered solutions (pH 1–6) .
  • Reactivity : The protonated morpholinium nitrogen enhances electrophilicity. Monitor nucleophilic substitution (e.g., SN2 at CH2Cl) via HPLC-MS with a C18 column (ACN/H2O gradient) to track byproduct formation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Methylenemorpholin-4-ium chloride
Reactant of Route 2
4-Methylenemorpholin-4-ium chloride

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